3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2361635-73-4) is a 1,3-disubstituted cyclobutane building block belonging to the class of conformationally restricted analogs of gamma-hydroxybutyric acid. Its structure features a four-membered carbocyclic ring bearing a difluoromethyl (-CHF2) group and a hydroxyl (-OH) group at the C-3 position, along with a carboxylic acid at C-1.

Molecular Formula C6H8F2O3
Molecular Weight 166.124
CAS No. 2361635-73-4
Cat. No. B2408518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS2361635-73-4
Molecular FormulaC6H8F2O3
Molecular Weight166.124
Structural Identifiers
SMILESC1C(CC1(C(F)F)O)C(=O)O
InChIInChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10)
InChIKeyZBNQUVQZVCNMIV-MYNUVTBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2361635-73-4): A Key Fluorinated Cyclobutane Building Block


3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 2361635-73-4) is a 1,3-disubstituted cyclobutane building block belonging to the class of conformationally restricted analogs of gamma-hydroxybutyric acid [1]. Its structure features a four-membered carbocyclic ring bearing a difluoromethyl (-CHF2) group and a hydroxyl (-OH) group at the C-3 position, along with a carboxylic acid at C-1. This compound is part of a systematic family of fluoroalkyl-substituted cyclobutane derivatives (encompassing -CH2F, -CHF2, and -CF3 variants) specifically designed to fine-tune physicochemical properties such as acidity (pKa) and lipophilicity (LogP) for medicinal chemistry applications [2].

Why Generic Substitution Fails for 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid


In-class fluoroalkyl cyclobutane building blocks cannot be simply interchanged because the size and electronegativity of the fluoroalkyl substituent (-CH2F vs. -CHF2 vs. -CF3) directly and monotonically modulates the carboxylic acid pKa and compound lipophilicity (LogP) [1]. A direct head-to-head comparison across the entire 1,3-disubstituted series demonstrates that substituting -CHF2 for -CF3 or -CH2F results in a quantifiable shift in both acidity and partition coefficient, which in turn alters the protonation state at physiological pH and passive membrane permeability potential [1]. Therefore, replacing the target CHF2 compound with its CF3 or CH2F analog without adjusting the downstream synthetic sequence or formulation will introduce a defined, measurable change in key molecular properties, invalidating structure-activity relationship (SAR) assumptions and potentially compromising lead optimization campaigns.

Quantitative Head-to-Head Physicochemical Comparison: 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid vs. In-Class Analogs


pKa Differentiation: -CHF2 Lowers Acidity by 0.33–0.37 Units Relative to -CF3 in Both cis- and trans-Diastereomers

The dissociation constant (pKa) of the carboxylic acid group in 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is directly compared against its -CF3 and -CH2F analogs within the same study [1]. For the cis-diastereomer series, the target CHF2 compound exhibits a pKa of 3.95, which is 0.37 units higher (less acidic) than the CF3 analog (pKa 3.58) and 0.15 units lower (more acidic) than the CH2F analog (pKa 4.10). The same trend is observed for the trans-diastereomer: the CHF2 derivative (pKa 4.31) is 0.33 units higher than CF3 (pKa 3.98) and 0.21 units lower than CH2F (pKa 4.52). This places the CHF2 compound at an intermediate acidity between the more electron-withdrawing CF3 and the less electron-withdrawing CH2F substituents, consistent with inductive effects [1].

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Lipophilicity Modulation: CHF2 Provides a 0.4–0.8 Log Unit Lower LogP than CF3, Balancing Polarity and Permeability

Lipophilicity (LogP) was measured for model N-acetyl methyl ester derivatives of the 3-fluoroalkyl-3-hydroxycyclobutane-1-carboxylic acid series [1]. The cis-CHF2 derivative has a LogP of 0.40, which is 0.81 units lower than the cis-CF3 analog (LogP 1.21) and 0.48 units higher than the cis-CH2F analog (LogP -0.08). For the trans series, the CHF2 derivative (LogP 0.46) is 0.43 units lower than CF3 (LogP 0.89) and 0.40 units higher than CH2F (LogP 0.06). This intermediate lipophilicity positions the CHF2 compound as a balanced option, potentially avoiding the excessively high LogP of CF3 (which may lead to poor solubility and promiscuous binding) while maintaining sufficient membrane permeability compared to the more polar CH2F analog [1].

Drug Design Lipophilicity ADME Properties

Conformational Restriction: Cyclobutane Scaffold Locks the Carboxylic Acid and Hydroxyl Groups in a Defined 1,3-Disubstituted Geometry

The cyclobutane ring enforces a rigid 1,3-disubstitution pattern with a bond angle of approximately 90°, locking the carboxylic acid and 3-hydroxy/fluoroalkyl groups in a fixed spatial orientation [1]. This is in contrast to acyclic gamma-hydroxybutyric acid analogs, which can adopt multiple conformations. Within the cyclobutane series, the diastereomeric configuration (cis vs. trans) further defines the relative orientation of the substituents, providing two geometrically distinct scaffolds from the same building block. The target compound is synthesized as a single (1s,3s)-diastereomer, ensuring a consistent 3D presentation of the pharmacophoric elements [1]. This conformational pre-organization can lead to more predictable SAR and potentially higher target binding affinity compared to flexible chain analogs [1].

Conformational Analysis Scaffold Design Bioisosteres

Scalable Synthesis: Multi-Gram Preparation Enables Progression from Hit-to-Lead to Preclinical Development

The synthesis of 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has been demonstrated on up to a 50-gram scale using TMAF- or Morph-DAST-mediated nucleophilic fluorination, yielding the product as a single diastereomer [1]. This scalability is critical for transitioning from milligram-scale library synthesis in hit discovery to the gram-scale quantities required for in vivo pharmacokinetic studies and preliminary toxicology. The synthetic route is shared across the entire fluoroalkyl series, but the specific reagents and purification steps for the CHF2 derivative are optimized to deliver consistent purity and diastereomeric excess, ensuring batch-to-batch reproducibility for procurement [1].

Process Chemistry Scale-up Lead Optimization

Recommended Procurement and Application Scenarios for 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid Based on Quantitative Differentiation


Fine-Tuning the Ionization Profile of Carboxylic Acid-Containing Lead Series

When a medicinal chemistry program requires a carboxylic acid moiety with a pKa between 3.9 and 4.3 (as measured for the cis- and trans-CHF2 derivatives), 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid provides the precise acidity target [1]. The 0.33–0.37 unit pKa elevation relative to the CF3 analog directly translates to a lower fraction ionized at pH 6–7, which can enhance passive membrane permeability while retaining sufficient solubility for formulation. This compound is the rational choice when the CF3 analog is too acidic (potentially leading to poor oral absorption) and the CH2F analog is too weak an acid (potentially losing key electrostatic interactions with a basic residue in the target binding pocket).

Balancing Lipophilicity in CNS Drug Discovery Programs

For central nervous system (CNS) targets where a LogP in the 0.4–0.5 range is desired (compliant with typical CNS drug-likeness guidelines), the CHF2-substituted cyclobutane scaffold offers an optimal partition coefficient [1]. The 0.4–0.8 Log unit reduction compared to the CF3 analog helps avoid the risk of high lipophilicity-driven promiscuity, phospholipidosis, or rapid metabolic clearance, while the elevation over the CH2F analog ensures sufficient blood-brain barrier penetration potential. This makes it a strategic building block for CNS lead optimization where precise lipophilicity tuning is required.

Generating Conformationally Restricted Gamma-Hydroxybutyric Acid (GHB) Bioisosteres

The cyclobutane ring serves as a conformational lock for the gamma-hydroxybutyric acid pharmacophore, restricting the flexible acyclic chain into a defined 1,3-disubstituted geometry [2]. When the goal is to probe the bioactive conformation of GHB or its analogs at GABA receptors, the single (1s,3s)-diastereomer of the CHF2 building block provides a rigid scaffold with a known spatial orientation of the acid, hydroxyl, and lipophilic CHF2 groups. This is preferable to using flexible acyclic analogs, which can adopt multiple conformations and complicate SAR interpretation.

Procurement for Multi-Gram Lead Optimization and In Vivo Studies

The validated synthetic scalability of up to 50 grams [1] makes this compound a reliable choice for programs transitioning from in vitro hit confirmation to in vivo pharmacokinetic and efficacy studies. The demonstrated multi-gram preparation of a single diastereomer ensures that procurement specifications (≥95% purity, defined stereochemistry) can be met consistently across batches, reducing the risk of project delays due to supply chain variability. This is a practical selection criterion over less accessible in-class analogs that may lack demonstrated large-scale synthesis routes.

Quote Request

Request a Quote for 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.